molecular formula C8H16N2O3 B096040 N-Glycyl-L-isoleucine CAS No. 19461-38-2

N-Glycyl-L-isoleucine

Cat. No.: B096040
CAS No.: 19461-38-2
M. Wt: 188.22 g/mol
InChI Key: KGVHCTWYMPWEGN-FSPLSTOPSA-N
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Description

N-Glycyl-L-isoleucine is a dipeptide formed from glycine and L-isoleucine residues. The molecular formula of this compound is C8H16N2O3, and it has a molecular weight of 188.227 g/mol .

Mechanism of Action

Target of Action

N-Glycyl-L-Isoleucine, also known as Glycyl-L-Isoleucine, is a dipeptide composed of glycine and isoleucine . The primary targets of this compound are likely to be similar to those of its constituent amino acids, glycine and isoleucine. Isoleucine, an essential branched-chain amino acid, plays a key role in hemoglobin synthesis and regulation of blood sugar and energy levels .

Mode of Action

It’s known that isoleucine, one of its constituent amino acids, is involved in the production of energy, stimulants to the upper brain, and helping you to be more alert . It’s also identified as one of the branched-chain amino acids (BCAAs), which are known to have physiological or cell-signaling effects .

Biochemical Pathways

This compound is an incomplete breakdown product of protein digestion or protein catabolism . It’s likely that this compound affects the biochemical pathways related to protein metabolism and amino acid degradation. Isoleucine, for instance, plays a role in hemoglobin synthesis and is key to the regulation of energy and blood sugar levels .

Pharmacokinetics

It’s known that amino acids like isoleucine are mainly concentrated in muscle tissues . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely be influenced by factors such as the route of administration and the individual’s metabolic rate.

Result of Action

Isoleucine is known to play a role in hemoglobin synthesis and the regulation of blood sugar and energy levels . It’s also believed to mediate glucose uptake into a cell and break it down into energy .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the compound. Moreover, the presence of other substances, such as enzymes or inhibitors, could influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Glycyl-L-isoleucine can be synthesized through peptide coupling reactions. One common method involves the use of N-protected glycine and L-isoleucine derivatives. The reaction typically employs coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers and protective group strategies, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, facilitates the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: N-Glycyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, potentially altering the peptide bond or side chains.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-Glycyl-L-isoleucine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

N-Glycyl-L-isoleucine can be compared with other similar dipeptides, such as:

    N-Glycyl-L-leucine: Similar in structure but with leucine instead of isoleucine.

    N-Glycyl-L-valine: Contains valine instead of isoleucine.

    N-Glycyl-L-alanine: Features alanine in place of isoleucine.

Uniqueness: this compound is unique due to the presence of the isoleucine residue, which has a branched side chain that can influence the compound’s structural and functional properties. This uniqueness can affect its interactions with enzymes and other biomolecules, making it a valuable compound for specific research applications .

Properties

IUPAC Name

(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVHCTWYMPWEGN-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941211
Record name N-(2-Amino-1-hydroxyethylidene)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19461-38-2
Record name Glycyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19461-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Glycyl-L-isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxyethylidene)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycyl-L-isoleucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: GLYCYL-L-ISOLEUCINE serves as a source of the essential amino acid L-isoleucine. While L-isoleucine can be directly absorbed, some organisms, like certain strains of Salmonella typhimurium, utilize GLYCYL-L-ISOLEUCINE as a source for this essential amino acid, particularly when direct L-isoleucine uptake is compromised [, ].

A: Research suggests the presence of dipeptidases capable of hydrolyzing GLYCYL-L-ISOLEUCINE into its constituent amino acids, glycine and L-isoleucine. These amino acids are then available for protein synthesis and other metabolic processes [, , ].

A: Studies on Salmonella typhimurium mutants indicate that GLYCYL-L-ISOLEUCINE uptake is not solely reliant on a dedicated transport system. Mutants deficient in branched-chain amino acid transport systems could still utilize GLYCYL-L-ISOLEUCINE, suggesting alternative uptake mechanisms or intracellular hydrolysis following uptake as a dipeptide [, ].

A: Research on Drosophila melanogaster investigated the role of the enzyme dipeptidase-A (DIP-A) in the context of GLYCYL-L-ISOLEUCINE metabolism. This research aimed to understand the evolutionary significance of DIP-A variants and their impact on utilizing GLYCYL-L-ISOLEUCINE as an L-isoleucine source [].

A: Surprisingly, Drosophila melanogaster lacking functional DIP-A could still survive and develop even when their sole source of L-isoleucine was GLYCYL-L-ISOLEUCINE. This unexpected result suggests the existence of alternative, yet unidentified, pathways for obtaining L-isoleucine from the dipeptide, highlighting the organism's robust metabolic network and buffering capacity [].

A: Yes, research investigated the efficacy of GLYCYL-L-ISOLEUCINE as a component of parenteral nutrition solutions. Results demonstrated that humans efficiently utilize intravenously administered GLYCYL-L-ISOLEUCINE, leading to increased plasma concentrations of essential amino acids, including L-isoleucine [].

A: Structural characterization of GLYCYL-L-ISOLEUCINE reveals insights into its conformational flexibility and potential for hydrogen bonding []. This information can be valuable for understanding its interactions with enzymes, transporters, and other biomolecules.

A: Metabolomic profiling of Laoxianghuang, a preserved fruit product, identified GLYCYL-L-ISOLEUCINE as a significant metabolite, particularly in specific regional varieties []. This finding contributes to a deeper understanding of the food's flavour profile and potential nutritional value.

A: Yes, research has successfully demonstrated the direct glycosidation of a tetrapeptide containing GLYCYL-L-ISOLEUCINE, highlighting its potential use in synthesizing more complex glycopeptides [, ]. This approach holds promise for developing novel biomolecules with specific functionalities.

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